N-[2-(4-morpholinyl)ethyl][1,2,4]triazolo[3,4-a]phthalazin-6-amine
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Overview
Description
N-[2-(4-morpholinyl)ethyl][1,2,4]triazolo[3,4-a]phthalazin-6-amine is a heterocyclic compound that contains a triazole ring fused with a phthalazine ring. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The presence of the morpholine moiety further enhances its biological activity, making it a promising candidate for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-morpholinyl)ethyl][1,2,4]triazolo[3,4-a]phthalazin-6-amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by reacting hydrazine derivatives with nitriles under acidic or basic conditions.
Fusion with Phthalazine: The triazole ring is then fused with a phthalazine ring through a cyclization reaction. This can be achieved by heating the triazole derivative with a phthalazine precursor in the presence of a suitable catalyst.
Introduction of the Morpholine Moiety: The final step involves the introduction of the morpholine moiety through a nucleophilic substitution reaction. This can be done by reacting the intermediate compound with morpholine under reflux conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-morpholinyl)ethyl][1,2,4]triazolo[3,4-a]phthalazin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine moiety can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic medium; room temperature to elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; anhydrous conditions; room temperature to reflux.
Substitution: Various nucleophiles (e.g., amines, thiols); solvents like ethanol or acetonitrile; reflux conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with different nucleophilic groups replacing the morpholine moiety.
Scientific Research Applications
N-[2-(4-morpholinyl)ethyl][1,2,4]triazolo[3,4-a]phthalazin-6-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of N-[2-(4-morpholinyl)ethyl][1,2,4]triazolo[3,4-a]phthalazin-6-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biological processes. The presence of the triazole and phthalazine rings allows for strong binding interactions with target proteins, while the morpholine moiety enhances its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Another triazole-fused heterocycle with antiviral and antimicrobial activities.
1H-1,2,4-Triazol-3-amine: A triazole derivative used as a starting material for the synthesis of various pharmaceutical compounds.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: A triazole-thiadiazine hybrid with diverse pharmacological activities.
Uniqueness
N-[2-(4-morpholinyl)ethyl][1,2,4]triazolo[3,4-a]phthalazin-6-amine is unique due to the presence of the morpholine moiety, which enhances its biological activity and solubility. Additionally, the fusion of the triazole and phthalazine rings provides a distinct structural framework that allows for strong binding interactions with target proteins, making it a promising candidate for drug development.
Biological Activity
N-[2-(4-morpholinyl)ethyl][1,2,4]triazolo[3,4-a]phthalazin-6-amine is a compound of significant interest in medicinal chemistry due to its biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Synthesis
The compound belongs to the class of triazolo-phthalazine derivatives, characterized by the presence of a morpholine group and a triazole moiety. The synthesis typically involves the reaction of phthalazine derivatives with morpholine-containing ethyl groups, leading to the formation of the desired triazolo-phthalazine structure.
Inotropic Activity
Research has demonstrated that derivatives of [1,2,4]triazolo[3,4-a]phthalazine exhibit promising positive inotropic activity . A study evaluating various derivatives found that many outperformed milrinone (a known inotropic agent) in enhancing left atrial stroke volume in isolated rabbit heart preparations. For instance:
- Compound 8 showed an increase in stroke volume of 12.02 ± 0.20% at a concentration of 3×10−5 m, compared to milrinone's 2.46 ± 0.07% increase .
Antibacterial Activity
The triazole moiety is recognized for its broad-spectrum antibacterial properties. Compounds containing 1,2,4-triazole have been shown to inhibit key bacterial enzymes such as DNA gyrase and topoisomerase IV. These compounds demonstrate significant activity against antibiotic-resistant strains of Staphylococcus aureus, highlighting their potential as novel antibacterial agents .
The mechanism by which this compound exerts its effects is multifaceted:
- Inotropic Effects : The compound appears to enhance myocardial contractility through modulation of intracellular calcium levels and interaction with adrenergic receptors.
- Antibacterial Mechanisms : The dual inhibition of DNA gyrase and efflux pumps suggests a multifactorial approach to combating bacterial resistance.
Case Studies
- In Vitro Studies : Various derivatives were tested for their biological activity using isolated heart tissues and bacterial cultures. Results indicated a consistent trend where modifications to the morpholine or phthalazine components could significantly enhance biological activity.
- Comparative Analysis : A comparative study between different triazolo-phthalazine derivatives revealed that structural variations directly influenced potency and selectivity against target enzymes.
Data Summary
Compound | Activity Type | Measurement | Result |
---|---|---|---|
8 | Inotropic | Stroke Volume Increase | 12.02 ± 0.20% |
Milrinone | Inotropic | Stroke Volume Increase | 2.46 ± 0.07% |
Triazole Derivative | Antibacterial | Minimum Inhibitory Concentration (MIC) | Effective against resistant strains |
Properties
Molecular Formula |
C15H18N6O |
---|---|
Molecular Weight |
298.34 g/mol |
IUPAC Name |
N-(2-morpholin-4-ylethyl)-[1,2,4]triazolo[3,4-a]phthalazin-6-amine |
InChI |
InChI=1S/C15H18N6O/c1-2-4-13-12(3-1)14(19-21-11-17-18-15(13)21)16-5-6-20-7-9-22-10-8-20/h1-4,11H,5-10H2,(H,16,19) |
InChI Key |
JCJQZUVKWCLVIG-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCNC2=NN3C=NN=C3C4=CC=CC=C42 |
Origin of Product |
United States |
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